3-N-Cbz-氨基甲基苯胺盐酸盐

描述

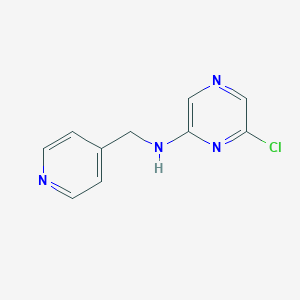

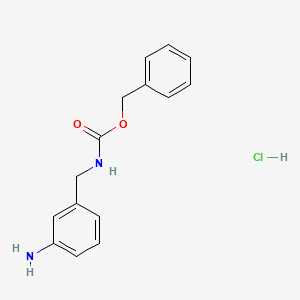

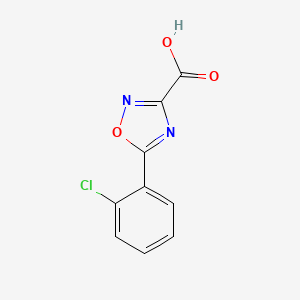

3-N-Cbz-aminomethylaniline hcl, also known as Benzyl (3-aminobenzyl)carbamate or Carbamic acid, N-[(3-aminophenyl)methyl]-, phenylmethyl ester, is a chemical compound .

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the synthesis of 3-N-CBZ-AMINOMETHYLANILINE from 3-Aminobenzylamine and Benzyl chloroformate .Molecular Structure Analysis

The molecular structure of 3-N-Cbz-aminomethylaniline hcl can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is reported to be 256 .Chemical Reactions Analysis

The reactions of 3-N-Cbz-aminomethylaniline hcl involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A systematic and comprehensive survey of the preparation methods of N-cyanoacetamides is also discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-N-Cbz-aminomethylaniline hcl are not explicitly mentioned in the retrieved sources .科学研究应用

Proteomics Research

3-N-Cbz-aminomethylaniline HCl is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a building block in the synthesis of peptides and proteins for proteomic analysis. It aids in the identification and quantification of proteins and in the study of their modifications and interactions, which is crucial for understanding biological processes .

Biocatalysis and Biotransformation

In the field of biocatalysis , 3-N-Cbz-aminomethylaniline HCl serves as an intermediate for the synthesis of enzymes that catalyze the conversion of nitriles into valuable amides and carboxylic acids. These transformations are important for producing fine chemicals and pharmaceuticals, offering a green alternative to traditional chemical processes .

Pharmacological Applications

Pharmacologically, this compound is involved in the synthesis of piperidine derivatives , which are prevalent in more than twenty classes of pharmaceuticals. Piperidine structures are significant in drug design due to their presence in many biologically active compounds, including anticancer agents, antibiotics, and enzyme inhibitors .

Organic Synthesis

In organic synthesis , 3-N-Cbz-aminomethylaniline HCl is used for the preparation of amides from protected amines. This process is essential for the synthesis of various drugs and bioactive molecules. The compound provides a way to efficiently create amide bonds, which are a fundamental component of many organic compounds .

Analytical Chemistry

Analytical chemists employ 3-N-Cbz-aminomethylaniline HCl in the development of analytical methods. It can be used as a standard or reference compound in chromatography and spectrometry to ensure the accuracy and reliability of analytical results, which is vital for quality control in various industries .

Materials Science

Lastly, in materials science , this chemical serves as a precursor for the synthesis of complex molecules that can be used in the creation of new materials. Its role in developing polymers, coatings, and other advanced materials is significant for technological advancements and innovation .

安全和危害

未来方向

作用机制

Target of Action

It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including peptides, proteins, natural products, and various drugs .

Mode of Action

3-N-Cbz-aminomethylaniline hcl is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily involves the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is part of a broader set of reactions that contribute to the formation of amide bonds, which are crucial in many biological structures and processes .

Result of Action

The result of the action of 3-N-Cbz-aminomethylaniline hcl is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of 3-N-Cbz-aminomethylaniline hcl is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates .

属性

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVWJGMZITUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N-Cbz-aminomethylaniline hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)

![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)

![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)

![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)